6-(Piperazin-1-YL)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVPWUEDJNVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640512 | |
| Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-06-2 | |
| Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Pyridyl Piperazine Compounds in Medicinal Chemistry
The journey of pyridyl-piperazine compounds in medicinal chemistry is a testament to the enduring importance of heterocyclic scaffolds in drug discovery. The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a fundamental structural element found in numerous drugs across various therapeutic areas. nih.govchemenu.com Its prevalence is due to its favorable physicochemical properties, such as enhancing solubility and its ability to be chemically modified. nih.gov
Historically, piperazine derivatives gained prominence as anthelmintic agents in the early 20th century. wikipedia.org Over the decades, the fusion of the piperazine moiety with a pyridine (B92270) ring—a six-membered heterocyclic aromatic ring containing one nitrogen atom—has proven to be a particularly fruitful strategy in medicinal chemistry. chemenu.com This combination has led to the development of a wide array of pharmacologically active agents. The pyridyl-piperazine core is a key feature in drugs with applications ranging from antipsychotics and antidepressants to antiretrovirals. wikipedia.org The versatility of this scaffold allows for the creation of diverse molecular libraries, enabling researchers to fine-tune the pharmacological properties of new chemical entities.
Significance of the 6 Piperazin 1 Yl Pyridin 3 Amine Scaffold
The specific scaffold of 6-(piperazin-1-yl)pyridin-3-amine, characterized by a piperazine (B1678402) ring attached to a pyridine (B92270) ring at the 6-position and an amine group at the 3-position, holds considerable significance in contemporary drug discovery. ontosight.aisigmaaldrich.com This arrangement of functional groups imparts a unique set of properties to the molecule, making it a valuable building block for the synthesis of targeted therapies.
The presence of the piperazine moiety can enhance a molecule's solubility and influence its pharmacokinetic profile. cymitquimica.com The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate biological activity and target engagement. nih.gov The amino group on the pyridine ring provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. cymitquimica.com
Key Features of the this compound Scaffold:
| Feature | Significance in Medicinal Chemistry |
| Piperazine Moiety | Enhances solubility, modulates pharmacokinetic properties, and provides a site for chemical modification. nih.govcymitquimica.com |
| Pyridine Ring | A common heterocyclic building block in drug molecules, contributing to the overall electronic and structural properties. chemenu.com |
| Amino Group | Acts as a hydrogen bond donor, facilitating interactions with biological targets. cymitquimica.com |
The strategic combination of these features within the this compound framework has made it a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets with high affinity.
Overview of Key Research Domains
Established Synthetic Pathways for this compound
The construction of the this compound core is typically achieved through a multi-step sequence involving the formation of the pyridine-piperazine bond followed by the introduction or unmasking of the 3-amino group. Key strategies include nucleophilic aromatic substitution (SNAr) followed by reduction, and palladium-catalyzed Buchwald-Hartwig amination.
A prevalent pathway involves the reaction of a 2-halopyridine bearing a nitro group at the 5-position with a piperazine derivative. The nitro group acts as a powerful electron-withdrawing group, activating the 2-position of the pyridine ring towards nucleophilic attack. nih.govnih.gov An alternative approach utilizes a photocatalytic method starting from 2-aminopyridine.
Key starting materials and reagents are summarized in the table below.
| Category | Material/Reagent | Role |
| Pyridine Precursors | 2-Chloro-5-nitropyridine | Electrophile in SNAr reactions nih.gov |
| 2-Bromo-5-nitropyridine | Electrophile in SNAr reactions | |
| 2-Aminopyridine | Starting material for photocatalytic C-H amination | |
| Piperazine Precursors | Piperazine | Nucleophile |
| 1-Boc-piperazine | Protected nucleophile to prevent di-substitution and allow for selective derivatization researchgate.net | |
| N-Phenylpiperazine | Nucleophile in the synthesis of analogues nih.gov | |
| Catalysts | Palladium on Carbon (Pd/C) | Catalyst for nitro group reduction via hydrogenation |
| Sulfided Platinum | Catalyst for chemoselective nitro group reduction in the presence of halides sci-hub.st | |
| Acridine Salt Photocatalyst | Catalyst for C-H amination reactions | |
| Reagents | Tin(II) Chloride (SnCl₂) | Reducing agent for nitro group conversion to amine nih.gov |
| Potassium Carbonate (K₂CO₃) | Base in SNAr and N-alkylation/acylation reactions nih.gov | |
| Trifluoroacetic Acid (TFA) | Reagent for the removal of Boc protecting groups nih.gov |
The synthesis of this compound is most frequently accomplished via a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.
The initial SNAr step involves the reaction of 2-chloro-5-nitropyridine with piperazine or a protected version like 1-Boc-piperazine. The reaction is typically performed under reflux in a polar aprotic solvent such as acetonitrile. nih.gov The presence of the nitro group at the 5-position is crucial as it activates the 2-position for nucleophilic attack. nih.gov
The subsequent step is the reduction of the nitro group of the intermediate, 1-(5-nitropyridin-2-yl)piperazine, to the desired 3-amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Alternatively, chemical reduction using reagents such as tin(II) chloride (SnCl₂) in a solvent like ethyl acetate is also effective. nih.gov
A more recent, one-step protocol involves a photocatalytic approach. This method utilizes an acridine salt photocatalyst to mediate the direct C-H amination of 2-aminopyridine with a piperazine derivative, such as tert-butyl piperazine-1-carboxylate, in the presence of an oxidant under light irradiation. This process avoids the use of heavy metal catalysts often required in traditional cross-coupling reactions.
| Step | Starting Materials | Reagents & Conditions | Product |
| SNAr | 2-Chloro-5-nitropyridine, Piperazine | Acetonitrile, Reflux, 12 h | 1-(5-Nitropyridin-2-yl)piperazine |
| Nitro Reduction | 1-(5-Nitropyridin-2-yl)piperazine | SnCl₂·2H₂O, Ethyl Acetate, Room Temperature, 8 h | This compound |
Maximizing the yield of this compound involves optimizing several parameters throughout the synthetic sequence.
For the nitro group reduction step, chemoselectivity is a key concern, especially if other reducible functional groups or sensitive moieties like halogen atoms are present. While standard catalytic hydrogenation with Pd/C is common, dehalogenation can be a competing side reaction. The use of specialized catalysts, such as sulfided platinum on carbon, has been shown to selectively reduce the nitro group while preserving aryl halides, thus preventing yield loss due to side reactions. sci-hub.st
For related C-N bond-forming reactions like the Buchwald-Hartwig amination, the application of Design of Experiments (DoE) has been demonstrated as a powerful tool for optimization. bristol.ac.uk This statistical method allows for the simultaneous variation of multiple reaction parameters (e.g., catalyst loading, temperature, base, and concentration) to rapidly identify the optimal conditions for maximizing yield, a strategy that could be applied to enhance the synthesis of this target compound. bristol.ac.uk
Derivatization Strategies and Analogue Synthesis
The this compound scaffold is a versatile platform for the synthesis of a wide array of analogues. The primary sites for modification are the exocyclic amino group on the pyridine ring and, more commonly, the secondary amine of the piperazine moiety.
The N-4 nitrogen of the piperazine ring is a frequent site for chemical modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical and pharmacological properties. rsc.org These modifications are typically achieved through N-alkylation or N-acylation reactions.
N-Alkylation of the piperazine nitrogen is a fundamental strategy for introducing alkyl groups. This can be accomplished through several methods. One common approach is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov Another widely used method is direct alkylation via nucleophilic substitution, where the piperazine reacts with an alkyl halide (e.g., alkyl bromide). nih.gov To ensure selective mono-alkylation and avoid the formation of quaternary ammonium salts, it is often advantageous to start with a mono-protected piperazine, perform the alkylation, and then deprotect. researchgate.net
N-Acylation introduces an amide, carbamate, or urea functionality onto the piperazine ring. This is typically achieved by reacting the piperazine nitrogen with an acylating agent such as an acyl chloride, anhydride, or carboxylic acid. When using a carboxylic acid, coupling reagents are required to form an active ester intermediate. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). nih.gov These reactions are generally performed in aprotic solvents like acetonitrile or dichloromethane (DCM), often in the presence of a base such as triethylamine (NEt₃) to neutralize the acid formed during the reaction. nih.gov
The table below provides examples of these derivatization strategies on related piperazinyl-pyridine cores.
| Reaction Type | Reagent 1 | Reagent 2 | Base / Catalyst | Conditions | Product Type |
| N-Acylation | Pyridinylpiperazine | 2-Chloro-N-arylacetamide | K₂CO₃ | Acetonitrile, Reflux, 18-36 h nih.gov | N-Arylacetamidopiperazinyl-pyridine |
| N-Acylation | 18β-glycyrrhetinic acid | 1-Boc-piperazine | EDCl, HOBt, NEt₃ | Acetonitrile, Reflux, 24 h nih.gov | N-Acyl-piperazine derivative |
| N-Alkylation | Secondary amine | Alkyl bromide | - | - nih.gov | N-Alkyl-piperazine derivative |
| N-Alkylation (Reductive Amination) | Secondary amine | Aldehyde | Na(OAc)₃BH | - nih.gov | N-Alkyl-piperazine derivative |
Modifications of the Piperazine Moiety
Ring Substitutions and Fused Systems
The inherent reactivity of the 3-amino and 6-piperazinyl substituents, along with the pyridine ring itself, allows for the construction of various fused heterocyclic systems. The 3-amino group is a key handle for cyclization reactions to form fused pyrazole and triazole rings.
One of the most common transformations is the synthesis of pyrazolo[3,4-b]pyridines . This is typically achieved through the condensation of a 3-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine core. nih.govnih.gov A proposed mechanism involves an initial Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration. nih.gov A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, catalyzed by silver, iodine, or N-bromosuccinimide (NBS), also yields pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov Although not specifically demonstrated with this compound, these methods provide a viable route to fused systems incorporating this scaffold.
Another important class of fused systems accessible from this scaffold is the nih.govnih.govbenchchem.comtriazolo[4,3-a]pyridines . These are often synthesized from 2-hydrazinopyridine precursors. The 3-amino group of this compound can be converted to a hydrazine, which can then undergo cyclization with various reagents. For example, a one-pot synthesis of substituted nih.govnih.govbenchchem.comtriazolo[4,3-a]pyridines has been developed from 2-hydrazinopyridine and substituted aromatic aldehydes. rsc.org Furthermore, a catalyst-free 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates has been reported to yield 3-methylphosphonylated nih.govnih.govbenchchem.comtriazolo[4,3-a]pyridines. nih.gov
The following table summarizes representative examples of reagents used for the synthesis of fused systems from aminopyridine precursors.
| Fused System | Reagent(s) | Catalyst/Conditions | Reference |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones | ZrCl4, 95 °C | nih.gov |
| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehydes | Silver, Iodine, or NBS | nih.gov |
| nih.govnih.govbenchchem.comTriazolo[4,3-a]pyridine | Aromatic Aldehydes | Room Temperature | rsc.org |
| nih.govnih.govbenchchem.comTriazolo[4,3-a]pyridine | Chloroethynylphosphonates | K2CO3, CH3CN, rt | nih.gov |
Modifications of the Pyridine Ring
Functionalization of the pyridine ring of this compound is crucial for modulating the physicochemical and biological properties of its derivatives.
Amination Reactions
Direct amination of the pyridine ring can be challenging due to the presence of the existing amino and piperazinyl groups. However, amination of pyridine rings is a well-established transformation. The Chichibabin reaction, for instance, allows for the direct amination of pyridines at the 2- or 4-positions using sodium amide. While this specific reaction on this compound is not documented, related amination strategies on substituted pyridines have been reported. For example, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine. researchgate.net The synthesis of this precursor involved the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by reduction of the nitro group. researchgate.net
Substituent Introduction at Various Pyridine Positions
The introduction of various substituents onto the pyridine ring can be achieved through several synthetic strategies. The starting material for the synthesis of this compound is often a substituted pyridine, such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine. The nitro group in the resulting 1-(5-nitropyridin-2-yl)piperazine can be readily reduced to the corresponding amine, yielding the target compound. benchchem.com This nitro group also activates the pyridine ring for nucleophilic aromatic substitution, facilitating the initial introduction of the piperazine moiety.
Further functionalization can be envisioned at the positions ortho and para to the pyridine nitrogen. For instance, halogenation or nitration could potentially be directed to the C4 or C5 positions, although regioselectivity would be influenced by the existing substituents.
Hybrid Molecule Design Incorporating the Scaffold
The this compound scaffold is a valuable platform for the design of hybrid molecules, where it is combined with other pharmacophoric fragments to create novel compounds with potentially enhanced or dual biological activities.
For example, a series of pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. nih.gov These hybrids were prepared by reacting 1-(3-nitropyridin-2-yl)piperazine (B1350711) with various N-arylacetamides and N-arylpropanamides. nih.gov This approach demonstrates how the piperazine nitrogen can be readily functionalized to introduce diverse molecular fragments.
The synthesis of these hybrid molecules typically involves the initial preparation of the core this compound scaffold, often starting from a substituted pyridine, followed by the attachment of the desired molecular moieties through standard coupling reactions.
Stereoselective Synthesis Approaches
The introduction of chirality into derivatives of this compound can be achieved through stereoselective synthesis, which is of paramount importance in drug discovery. While specific stereoselective syntheses starting from or leading directly to chiral analogs of this compound are not extensively reported, general methods for the asymmetric synthesis of piperazines and piperidines can be applied.
Recent progress has been made in the asymmetric synthesis of carbon-substituted piperazines. rsc.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the piperazine ring. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org Such approaches could be adapted to synthesize chiral piperazine precursors that can then be coupled to the pyridine ring.
Furthermore, chiral high-performance liquid chromatography (HPLC) methods have been developed for the estimation of enantiomeric impurities in related compounds like piperidin-3-amine, which involves pre-column derivatization to introduce a chromophore. nih.govsigmaaldrich.com This highlights the analytical techniques available for characterizing chiral derivatives.
Novel Synthetic Route Development and Process Optimization
The development of efficient and scalable synthetic routes for this compound and its derivatives is crucial for their application in research and development. A common synthetic route involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine, followed by the introduction and subsequent reduction of a nitro group to form the 3-amino functionality. benchchem.com
Process optimization studies often focus on improving yields, reducing reaction times, and utilizing more environmentally benign reagents and conditions. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine, a key intermediate, has been achieved with a 94.8% yield using a modified hectorite-loaded ionic liquid in dimethyl sulfoxide at 80°C. chemicalbook.com This method offers a greener alternative to traditional approaches.
The development of scalable syntheses is also a key focus. Visible-light irradiation in combination with aluminum organometallics has been shown to enable the scalable and stereoselective assembly of multifunctional piperazines through a [3+3] coupling of azomethine ylides. nih.gov While not directly applied to this compound, this innovative approach suggests potential for future synthetic route development.
The following table summarizes some key intermediates and their synthetic routes.
| Intermediate | Starting Materials | Reagents/Conditions | Yield | Reference |
| 1-(5-Nitropyridin-2-yl)piperazine | 2-Chloro-5-nitropyridine, Piperazine | - | - | benchchem.com |
| 1-(6-Nitropyridin-3-yl)piperazine | 5-Bromo-2-nitropyridine, Piperazine | Modified hectorite-loaded ionic liquid, DMSO, 80°C | 94.8% | chemicalbook.com |
Catalyst Systems in Synthesis
The formation of the aryl-amine bond in this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone methodology. wikipedia.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org The core of this methodology is a palladium catalyst system, which typically consists of a palladium precursor and a specialized ligand.
The catalytic cycle is understood to proceed through several key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex. wikipedia.orgyoutube.com
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex. wikipedia.org
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.orgyoutube.com
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of ligand. Several generations of phosphine-based ligands have been developed to enhance catalytic activity. wikipedia.org
First-Generation Ligands: Early systems used basic triarylphosphine ligands.
Bidentate Phosphine Ligands: Ligands like BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) offered improved reliability and efficiency, particularly for coupling primary amines. wikipedia.org
Sterically Hindered Ligands: The development of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), marked a significant advancement. youtube.com These ligands promote faster reaction rates, allow for the use of less reactive aryl chlorides, and function under milder conditions. youtube.comacs.org The steric bulk helps facilitate the reductive elimination step, while the electron-rich nature enhances the rate of oxidative addition. youtube.com
Our research group has also developed indolylphosphine ligands, such as CM-phos, which have demonstrated high efficiency in the palladium-catalyzed amination of aryl mesylates and tosylates, further broadening the scope of accessible starting materials. orgsyn.org
Alternative Catalytic Systems: While palladium catalysis is dominant, other methods exist for N-arylpiperazine synthesis. nih.gov The Copper-catalyzed Ullmann-Goldberg reaction is a classical method, though it often requires higher temperatures than the palladium-catalyzed alternatives. nih.gov Nucleophilic Aromatic Substitution (SNAr) can also be employed, particularly when the pyridine ring is activated by electron-withdrawing groups, such as a nitro group. nih.govbenchchem.com For instance, the reaction of 2-chloro-5-nitropyridine with piperazine proceeds via an SNAr mechanism, followed by the reduction of the nitro group to yield the desired amine. nih.gov
Table 1: Comparison of Catalyst Systems for N-Arylpiperazine Synthesis
| Methodology | Catalyst/Reagents | Typical Ligands | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Base | Bulky, electron-rich phosphines (XPhos, SPhos, BINAP) | Mild conditions, broad scope, high yields, tolerates various functional groups. | wikipedia.orgyoutube.comorganic-chemistry.org |
| Ullmann-Goldberg Reaction | Copper Catalyst (e.g., CuI), Base | Diamines, Phenanthrolines | Classic method, often requires high temperatures. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | None (substrate-dependent) | N/A | Requires electron-deficient (hetero)arenes. | nih.govbenchchem.com |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound and related compounds is driven by the need for more sustainable, cost-effective, and environmentally benign manufacturing processes. unibo.it
Atom Economy and Solvent Selection: A key principle is maximizing atom economy. Catalytic methods like the Buchwald-Hartwig amination are inherently greener than stoichiometric reactions. wikipedia.org Efforts are also focused on replacing hazardous solvents with more sustainable alternatives. A facile palladium-catalyzed synthesis of arylpiperazines has been developed that uses piperazine itself as the solvent, creating a cost-effective and more environmentally friendly process under aerobic conditions. organic-chemistry.org In other cases, solvent recovery and recycling, such as the distillation and reuse of n-butanol in SNAr processes, can reduce waste by up to 40%. benchchem.com
Alternative Energy Sources and Catalysts: Photoredox catalysis has emerged as a powerful green tool, utilizing visible light to drive chemical reactions under mild conditions. mdpi.com This approach avoids the need for high temperatures and can eliminate the use of heavy metal catalysts. benchchem.commdpi.com
Photocatalytic SNAr: A photocatalytic method for C-N coupling has been developed using an organic photoredox catalyst. This process avoids heavy metals, operates at room temperature, and demonstrates high regioselectivity, presenting a sustainable alternative to traditional thermal SNAr methods. benchchem.com
Organic Photocatalysts: To address the cost and potential toxicity of transition-metal catalysts (like those based on iridium), research has shifted towards developing purely organic photocatalysts, such as acridinium salts. mdpi.com These catalysts can be synthesized from renewable materials, further enhancing the sustainability of the reaction. mdpi.com
Process Optimization: Green chemistry also involves optimizing reaction conditions to reduce energy consumption and waste. This includes developing reactions that can be performed in aqueous media, which can significantly reduce the reliance on volatile organic solvents. orgsyn.org The development of catalysts that are highly active at low loadings also contributes to a greener process by minimizing metal waste. acs.org
Table 2: Comparative Analysis of Synthetic Routes Based on Green Chemistry Metrics
| Metric | Traditional SNAr Method | Photocatalytic Method | Reference |
|---|---|---|---|
| Catalyst | None (or base-mediated) | Organic Photoredox Catalyst | benchchem.com |
| Energy Input | High Temperature (e.g., 95°C) | Room Temperature (25°C, light) | benchchem.com |
| Environmental Impact | Moderate (solvent waste, potential for heavy metals if reducing agents are used) | Low (no heavy metal catalysts, milder conditions) | benchchem.commdpi.com |
| Step Economy | Can require multiple steps (e.g., nitration, substitution, reduction) | Can offer improved step economy by avoiding separate nitro-group introduction. | benchchem.com |
Industrial Scalability Considerations
Translating a laboratory-scale synthesis to industrial production presents a unique set of challenges, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, scalability is a critical factor, as it is a key building block for pharmaceuticals. nih.govbenchchem.com
Process Optimization and Reactor Technology: A significant consideration for large-scale production is the choice between batch and continuous flow reactors. Continuous flow processing often offers superior heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. A pilot study successfully scaled an SNAr-based synthesis to 50 kg batches by implementing continuous flow reactors. benchchem.com This scale-up included key modifications such as:
Automated pH Control: To maintain optimal basicity and prevent the formation of side products. benchchem.com
Solvent Recovery: Integration of a distillation system to recycle the n-butanol solvent, significantly reducing waste and operational costs. benchchem.com
Cost of Goods (CoG): The cost of starting materials, reagents, and catalysts is a major driver in industrial synthesis. google.com
Catalyst Loading: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the high cost of palladium and specialized phosphine ligands is a significant concern. wikipedia.orggoogle.com Industrial processes, therefore, prioritize the use of highly efficient catalyst systems that provide excellent yields at very low catalyst loadings. acs.org
Starting Materials: The choice of starting materials is also crucial. Using readily available and less expensive precursors, such as aryl chlorides instead of bromides or iodides, can make a process more economically viable. wikipedia.orgorganic-chemistry.org The development of catalysts effective for these less reactive substrates is an important area of research for industrial applications. acs.org
Purity and Downstream Processing: Ensuring high purity of the final product is paramount, especially for pharmaceutical intermediates. The scalability of purification methods, such as crystallization and chromatography, must be considered. Designing a synthesis that minimizes byproduct formation simplifies purification and reduces costs. For example, in one large-scale process, a controlled crystallization procedure involving the dropwise addition of a methylamine aqueous solution was used to isolate the product with high purity (99.92%). chemicalbook.com
Table 3: Key Considerations for Industrial Scale-Up
| Parameter | Challenge | Industrial Solution/Strategy | Reference |
|---|---|---|---|
| Reactor Type | Inefficient heat/mass transfer and safety concerns in large batch reactors. | Transition to continuous flow reactors for better control, safety, and consistency. | benchchem.com |
| Catalyst Cost | High cost of palladium and specialized ligands for cross-coupling reactions. | Develop/use highly active catalysts at low loadings; explore catalyst recycling. | acs.orggoogle.com |
| Process Control | Maintaining optimal reaction parameters (temperature, pH) on a large scale. | Implementation of automated process control systems (e.g., automated pH control). | benchchem.com |
| Waste Management | Large volumes of solvent and reagent waste. | Integrate solvent recovery and recycling systems; utilize greener solvents. | benchchem.comorganic-chemistry.org |
| Purification | Difficulty in achieving high purity consistently on a large scale. | Optimize crystallization conditions; design syntheses with minimal byproducts. | chemicalbook.com |
Elucidation of Pharmacophoric Requirements
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For the this compound scaffold, the piperazine ring, the pyridine ring, and the amine group are all critical components of its pharmacophore.
The piperazine ring is a common and important motif in drug discovery, recognized as a privileged structure. nih.gov It is a six-membered ring containing two nitrogen atoms at opposite positions. ijbpas.comijrrjournal.com This feature allows the piperazine core to improve the pharmacokinetic properties of drug candidates, such as increasing water solubility, which is crucial for bioavailability. nih.gov
Studies have shown that the piperazine moiety is integral to the biological activity of many compounds. nih.govontosight.ai For instance, in a series of piperazine-linked aminopyridine derivatives, the piperazine ring was found to be a key structural element. researchgate.net The introduction of substituents on the N-1 nitrogen of the piperazine ring can significantly modulate activity, often by interacting with specific pockets in the target protein. nih.gov Furthermore, replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown to cause a noticeable decrease in biological activity, highlighting the specific importance of the piperazine structure. nih.gov
The pyridine ring, a six-membered heterocycle with one nitrogen atom, is one of the most frequently occurring heterocyclic building blocks in approved drug molecules. chemenu.com The combination of a pyridine ring with a piperazine moiety within a single molecular framework has been shown to enhance biological activity. chemenu.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. mdpi.com
The primary amine group (-NH2) at the 3-position of the pyridine ring is also a significant contributor to the pharmacophoric profile. The presence of hydrogen bond donor groups, such as an amine, can be beneficial for biological activity. mdpi.com SAR studies on related pyridine derivatives have indicated that the presence of groups with nitrogen and oxygen, including -NH2, often leads to superior antiproliferative activity against various cancer cell lines. mdpi.com
The nature and position of substituents on the core this compound structure have a profound impact on biological activity. SAR studies have demonstrated that modifying the piperazine ring can lead to significant changes in potency. For example, introducing lipophilic groups, such as benzyl (B1604629) or phenylethyl groups, at the nitrogen atom of the piperazine ring resulted in better activity compared to the unsubstituted parent compound. researchgate.net This suggests that these lipophilic groups may engage in beneficial interactions within a lipophilic pocket of the target enzyme. researchgate.net
The table below summarizes the effect of substituents on the piperazine ring of a related aminopyridine scaffold on its inhibitory activity.
| Compound | Substituent on Piperazine | Relative Activity |
| 6a | H | Baseline |
| 6b-d | Benzyl | Better than 6a |
| 6e,f | Phenylethyl | Better than 6a |
| Data derived from a study on piperazine-linked aminopyridines, demonstrating the beneficial effect of lipophilic substituents. researchgate.net |
Similarly, substitutions on the pyridine ring can also modulate activity. However, modifications must be carefully considered, as they can alter the electronic properties and binding interactions of the entire molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. chemrevlett.com This method is used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for activity. mdpi.comopenpharmaceuticalsciencesjournal.com
Computational Parameters and Descriptors for QSAR
The development of a robust QSAR model relies on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, and lipophilic. For piperazine and pyridine-based compounds, a range of descriptors has been found to be significant in correlating with biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com
Commonly used descriptors in QSAR studies of piperazine derivatives include:
Electronic Descriptors : Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), electrophilicity index (ω). mdpi.com
Steric/Topological Descriptors : Molar refractivity (MR), topological polar surface area (PSA), topological length, and topological volume. mdpi.commdpi.com
Lipophilicity Descriptors : Aqueous solubility (Log S). mdpi.com
Constitutional Descriptors : Sum of atomic van der Waals volumes (Sv), number of double bonds (nDB), and number of oxygen atoms (nO). openpharmaceuticalsciencesjournal.com
These descriptors are calculated using specialized software and are then used to build predictive models. mdpi.comopenpharmaceuticalsciencesjournal.com
Predictive Models for Biological Activity
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create predictive QSAR models. mdpi.comnih.gov These models are validated to ensure their statistical significance and predictive power. openpharmaceuticalsciencesjournal.comnih.gov
For example, a QSAR model developed for a series of piperazine and keto piperazine derivatives as renin inhibitors showed a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating a robust and predictive model. openpharmaceuticalsciencesjournal.com Another study on 1,3-thiazine derivatives utilized both Genetic Function Approximation with Multiple Linear Regression (GFA-MLR) and Genetic Function Approximation with Artificial Neural Network (GFA-ANN) to develop models with high predictive capabilities (R²_pred of 0.7745 and 0.7763, respectively). nih.gov
The table below shows the statistical parameters of a sample QSAR model, illustrating its predictive capacity.
| Model Parameter | Value | Description |
| R² | 0.846 | Coefficient of determination (goodness of fit) |
| Q² | 0.818 | Cross-validated R² (internal predictive ability) |
| R²_pred | 0.821 | R² for the external test set (external predictive ability) |
| Statistical validation parameters for a QSAR model for piperazine derivatives. openpharmaceuticalsciencesjournal.com |
These predictive models are valuable tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new, more potent derivatives of the this compound scaffold. mdpi.com
Conformational Analysis and Bioactive Conformation Studies
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond connecting the pyridine and piperazine rings, as well as the inherent flexibility of the piperazine ring itself. Understanding these conformational preferences is paramount for the rational design of potent and selective inhibitors.
Conformational Preferences of the Piperazine Ring
The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain. This has been consistently observed in X-ray crystal structures of various compounds incorporating the piperazine moiety. Infrared spectral measurements and electric dipole moment studies have also indicated that for an N-H in a piperazine ring, the equatorial position is generally preferred, similar to what is observed in piperidine (B6355638).
In the context of N-arylpiperazines, a category to which this compound belongs, the chair conformation of the piperazine ring is maintained. For instance, in the crystal structures of several 4-(4-nitrophenyl)piperazin-1-ium salts, the piperazine ring consistently exhibits a chair shape. nih.gov
Rotational Dynamics and Bioactive Conformation
Computational and experimental studies on N-arylpiperazines have shown that a non-coplanar arrangement between the aryl and piperazine rings is often energetically favored. This twisting prevents steric clashes and can be crucial for achieving the optimal geometry for biological activity. The angle of this twist can vary depending on the substitution pattern on both rings. For example, in a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, the dihedral angle between the phenyl and piperazine planes was found to be 17.57° in one of the analogs. mdpi.com
Molecular docking studies of various kinase inhibitors incorporating the this compound scaffold have provided valuable insights into its bioactive conformation. When bound to a kinase, the molecule often adopts a specific conformation that allows for key hydrogen bonding interactions and hydrophobic contacts within the active site. For instance, in the design of CDK2 inhibitors, the piperazine moiety, as part of a larger hybrid molecule, plays a crucial role in anchoring the inhibitor to the DFG-out inactive conformation of the kinase. nih.gov
The bioactive conformation of a related piperazinyl-furopyrimidine derivative, when docked into the PI3K-α binding site, showed alignment with the co-crystallized ligand, confirming the predictive power of these computational models. [X-ray crystal structure of drug molecules with this compound moiety] This underscores the importance of a specific three-dimensional arrangement for effective kinase inhibition.
Impact of Substitution on Conformation
Substitution on the N4-position of the piperazine ring can significantly influence the conformational preferences and, consequently, the biological activity. These substituents can introduce steric bulk that restricts rotation around the C-N bond or provide additional interaction points with the target protein.
In a study on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, it was found that the axial conformation was preferred for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This preference for an axial orientation was found to place the basic and pyridyl nitrogens in a specific orientation that mimics the natural ligand, nicotine, highlighting how subtle conformational changes can have a profound impact on bioactivity. nih.gov
The following table summarizes key conformational features of N-arylpiperazine derivatives, providing a proxy for understanding the conformational behavior of this compound.
| Derivative Class | Key Conformational Feature | Method of Analysis | Reference |
| N-Arylpiperazines | Non-coplanar arrangement between aryl and piperazine rings | X-ray Crystallography, Computational Modeling | mdpi.com |
| 7-Arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-diones | Dihedral angle of 17.57° between phenyl and piperazine planes | X-ray Crystallography | mdpi.com |
| 1-Acyl and 1-Aryl 2-Substituted Piperazines | Preference for axial conformation of the substituent | Computational Modeling | nih.gov |
| 4-(4-Nitrophenyl)piperazin-1-ium salts | Chair conformation of the piperazine ring | X-ray Crystallography | nih.gov |
Biological Activity and Pharmacological Investigations
Antimicrobial Activity Studies
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. The piperazine (B1678402) ring is a common feature in many biologically active compounds, and its incorporation into a pyridine (B92270) structure has been investigated for potential synergistic effects. mdpi.com
Antibacterial Efficacy and Spectrum
Derivatives of 6-(piperazin-1-yl)pyridin-3-amine have demonstrated a range of antibacterial activities. Studies have shown that modifications to the piperazine and pyridine rings can significantly influence the potency and spectrum of these compounds. For instance, certain piperazine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comijcmas.com
Some synthesized piperazine derivatives have exhibited potent activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comijcmas.com The introduction of different substituents on the piperazine ring has been a key strategy in modulating their antibacterial effects. nih.gov For example, some N-substituted piperazine derivatives have shown significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Interactive Table: Antibacterial Activity of Selected Piperazine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Piperazine Derivative 3k | Listeria monocytogenes | Potent | nih.gov |
| Piperazine Derivative 3d | Pseudomonas aeruginosa | More potent than ampicillin | nih.gov |
| Piperazine Derivative 3g | Escherichia coli | More efficient than ampicillin | nih.gov |
| RL-308 | Shigella flexineri | 2 | ijcmas.com |
| RL-308 | Staphylococcus aureus | 4 | ijcmas.com |
Antifungal Properties
In addition to antibacterial effects, the antifungal potential of piperazine derivatives has been explored. Research has indicated that certain structural modifications can lead to compounds with significant activity against various fungal species. nih.gov For example, some piperazine-azole hybrids have shown broad-spectrum activity against Candida and Aspergillus strains. nih.gov
The mechanism of action for the antifungal properties of some of these compounds is believed to involve the disruption of the fungal cell membrane's ergosterol (B1671047) biosynthetic pathway. nih.gov
Interactive Table: Antifungal Activity of Selected Piperazine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Piperazine-azole hybrids | Candida spp. | Excellent MIC values | nih.gov |
| Piperazine-azole hybrids | Aspergillus spp. | Excellent MIC values | nih.gov |
| Compound 3k | Trichoderma viride | Most sensitive | nih.gov |
Mechanisms of Antimicrobial Action
The mechanisms through which this compound derivatives exert their antimicrobial effects are multifaceted. For some antifungal derivatives, the primary mechanism is the inhibition of sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. nih.gov This disruption of the cell membrane leads to fungal cell death. nih.gov
In bacteria, some piperazine-containing compounds are thought to inhibit essential enzymes. For example, molecular docking studies have suggested that some derivatives may act as inhibitors of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov Other proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, similar to quinolone antibiotics which often feature a piperazine moiety.
Anticancer Research
The quest for more effective and selective anticancer agents has led to the investigation of a wide array of chemical scaffolds, including those containing piperazine and pyridine rings.
Cytotoxicity against Cancer Cell Lines
Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. Research has shown that certain analogs exhibit significant anti-proliferative activity. For instance, some piperazine-containing thiosemicarbazones have demonstrated potent and selective anticancer activity. nih.gov
In one study, novel vindoline-piperazine conjugates were synthesized and showed significant growth inhibition against a panel of 60 human tumor cell lines. mdpi.com Specifically, a conjugate containing 1-bis(4-fluorophenyl)methyl piperazine was particularly effective against a non-small cell lung cancer cell line. mdpi.com Another study reported that certain piperazine-coumarin hybrids displayed modest to interesting cytotoxicity against different cancer cell lines. researchgate.net
Interactive Table: Cytotoxicity of Selected Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | 1.35 µM (GI50) | mdpi.com |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast cancer) | 1.00 µM (GI50) | mdpi.com |
| Piperazine-containing thiosemicarbazone L3 | HCT116 p53+/+ | 0.12 µM (IC50) | nih.gov |
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate malignant cells. Studies have indicated that some derivatives of this compound can trigger apoptosis in cancer cells.
For example, certain curcumin (B1669340) piperidone derivatives have been shown to induce apoptosis in human glioblastoma cells through both extrinsic and intrinsic pathways, involving the activation of caspases-8, -9, and -3. nih.gov Another study on novel thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives demonstrated apoptosis induction in human melanoma cells via a mitochondria-mediated pathway, characterized by the production of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the release of cytochrome c. nih.gov Research on piperine (B192125) has also shown its ability to induce apoptosis in human cervical adenocarcinoma cells through ROS-mediated mitochondrial pathways and caspase-3 activation. nih.gov
Target Identification in Oncological Pathways
The structural motif of a piperazine ring linked to a pyridine core, as seen in this compound, is a recurring feature in molecules investigated for their potential in cancer therapy. A notable example is Torin2, a potent and selective mTOR inhibitor, which incorporates a pyridin-amine moiety. nih.gov The mTOR signaling pathway, a part of the larger PI3K/Akt/mTOR pathway, is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govnih.gov This makes mTOR a significant target for the development of new anticancer drugs.
The broader class of piperazine-containing compounds has been explored for its anticancer properties, targeting various components of oncological signaling cascades. For instance, certain piperazine derivatives have been identified as inhibitors of the PI3K/mTOR pathway, which is one of the most frequently overactivated pathways in human cancers. nih.govjchemrev.com The inhibition of both PI3K and mTOR can be a promising therapeutic strategy. jchemrev.com
Furthermore, compounds with a piperazinyl-pyrimidine structure have been developed as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in FLT3 are common in acute myeloid leukemia, making it a key therapeutic target. Other research has focused on the development of dual c-Met/MDR inhibitors based on a triazolotriazine scaffold linked to a pyridine moiety, aiming to overcome multidrug resistance in cancer cells. reading.ac.uk
While direct studies on the specific oncological targets of this compound are not extensively documented in the available research, its structural similarity to known kinase inhibitors suggests that its potential anticancer activity could be mediated through the inhibition of pathways such as PI3K/mTOR or other critical kinases involved in cancer progression.
Table 1: Examples of Piperazine/Pyridine-Containing Compounds and Their Oncological Targets
| Compound/Derivative Class | Target Pathway/Protein | Significance in Oncology | Reference |
| Torin2 | mTOR | Key regulator of cell growth and proliferation, frequently dysregulated in cancer. | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivatives | PI3K/mTOR | Dual inhibition is a promising strategy for cancer therapy. | jchemrev.com |
| Piperazinyl-pyrimidine derivatives | FLT3 | Important therapeutic target in acute myeloid leukemia. | nih.gov |
| Triazolotriazine-pyridine hybrids | c-Met/MDR | Overcoming multidrug resistance is a major challenge in chemotherapy. | reading.ac.uk |
Central Nervous System (CNS) Modulatory Activities
The piperazine and pyridine heterocyclic systems are integral components of many compounds with significant activity in the central nervous system. ijrrjournal.com These structural motifs are found in a variety of drugs used to treat psychiatric and neurological disorders. anadolu.edu.trvulcanchem.com The presence of the piperazine ring, in particular, is often associated with affinity for various neurotransmitter receptors. ijrrjournal.com
Anxiolytic Effects
Derivatives of arylpiperazine are being investigated for their potential anxiolytic properties. nih.govresearchgate.net Studies on various animal models, such as the elevated plus-maze and light-dark box tests, have demonstrated the anxiolytic-like effects of novel piperazine compounds. researchgate.netnih.gov For example, the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), a serotonin (B10506) type-3 (5-HT3) receptor antagonist, has shown anxiolytic activity in mice. nih.gov The mechanism of action for the anxiolytic effects of some piperazine derivatives is thought to involve the serotonergic system, and in some cases, the benzodiazepine (B76468) and nicotinic pathways. researchgate.net
Antidepressant Activities
The piperazine moiety is a common feature in many compounds with antidepressant-like activity. nih.govnih.gov Research has shown that certain piperidine (B6355638) and piperazine derivatives can reduce immobility time in preclinical models of depression, such as the forced swim test and tail suspension test. anadolu.edu.trnih.govnih.gov The antidepressant-like effects of these compounds are often linked to their interaction with the monoaminergic system, particularly the serotonergic pathway. nih.govnih.gov For instance, some novel arylpiperazine derivatives have demonstrated antidepressant activity that is believed to be mediated through the serotonergic system. nih.gov
Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT6R, 5-HT7R)
The this compound scaffold is structurally related to a number of compounds that exhibit affinity for various serotonin receptors. The 5-HT1A receptor, a G protein-coupled receptor, is a key target for anxiolytic and antidepressant drugs. wikipedia.org Several arylpiperazine derivatives have been synthesized and shown to have high affinity and selectivity for the 5-HT1A receptor. nih.govnih.govnih.gov The interaction with 5-HT1A receptors is a proposed mechanism for the anxiolytic and antidepressant-like effects of some of these compounds. nih.govnih.gov
The 5-HT6 and 5-HT7 receptors are also gaining attention as potential targets for the treatment of CNS disorders. researchgate.netnih.govnih.gov Research has identified piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptor. nih.gov Some compounds with a piperazine moiety have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT6, and 5-HT7. researchgate.net
Table 2: Serotonin Receptor Affinity of Structurally Related Piperazine Derivatives
| Compound Class | Target Receptor | Observed Activity | Reference |
| Arylpiperazine derivatives | 5-HT1A | High affinity and selectivity, potential anxiolytic and antidepressant effects. | nih.govnih.govnih.govnih.gov |
| Piperazin-1-yl substituted heterobiaryls | 5-HT7 | Ligand binding affinity. | nih.gov |
| Marine indole (B1671886) alkaloids (with piperazine-like structures) | 5-HT1A, 5-HT6, 5-HT7 | High nanomolar affinity. | researchgate.net |
Other Neuropharmacological Targets (e.g., sigma receptors, D2 receptors)
In addition to serotonin receptors, piperazine derivatives have been found to interact with other neuropharmacological targets, including sigma receptors and dopamine (B1211576) D2 receptors. nih.govnih.gov Sigma receptors are a unique class of proteins implicated in various neurological and psychiatric conditions. nih.gov Some 4-alkyl-1-arylpiperazines have been evaluated for their activity at sigma receptors. nih.gov
The dopamine D2 receptor is a primary target for antipsychotic medications. nih.govnih.gov The pyridinyl piperazine moiety is a key pharmacophore in compounds that exhibit affinity for D2 receptors. nih.gov For example, SYA16263, which is 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine, and its analogs have been studied for their binding affinity to D2-like receptors. nih.gov The position of the nitrogen atom in the pyridine ring can influence the binding profile of these compounds. nih.gov
Metabolic Disorder Research
The pyridine and piperazine scaffolds are present in various compounds that have been investigated for their potential in treating metabolic disorders such as diabetes and obesity. jchemrev.comnih.gov Synthetic pyridine derivatives have shown promise as antidiabetic agents. jchemrev.com One of the mechanisms of action for some of these compounds is the inhibition of α-glucosidase, an enzyme that plays a role in carbohydrate digestion. jchemrev.com For example, certain 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles have demonstrated significantly higher inhibitory potential against α-glucosidase compared to the standard drug acarbose. jchemrev.com
Furthermore, piperazine derivatives have been explored as potential treatments for type 2 diabetes. nih.gov Some aryl piperazines have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase. nih.gov In the context of obesity, which is often associated with an overactive sympathetic nervous system, non-selective α-adrenoceptor antagonists are being investigated as a therapeutic approach. nih.gov A study on a pyrrolidin-2-one derivative containing a tolyl-piperazine moiety found that it effectively reduced elevated glucose and triglyceride levels in an animal model of diet-induced obesity. nih.gov
While direct research on the role of this compound in metabolic disorders is limited, the presence of the pyridine and piperazine moieties suggests that it could be a candidate for investigation in this therapeutic area.
Based on a comprehensive review of available scientific literature, there is no specific research data linking the chemical compound This compound to the biological and pharmacological activities outlined in the requested article structure.
Searches for direct evidence of this compound's effects on PPARγ activation, adipogenesis, anti-hyperglycemic potential, insulin (B600854) sensitization, complement pathway inhibition, or its antianaphylactic and mast cell stabilizing properties did not yield any specific studies.
While research exists for structurally related compounds and derivatives that investigate these biological targets, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. The activities of derivative compounds cannot be scientifically attributed to the parent compound without direct experimental evidence.
Therefore, it is not possible to generate a scientifically accurate article for "this compound" that adheres to the provided outline.
Ion Channel Modulation (e.g., TRPV4 antagonism)
There is currently no publicly available scientific literature that specifically investigates the activity of This compound as a modulator of ion channels, including the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. While the broader class of piperazine-containing compounds has been explored for activity against various ion channels, such as TRPV1, specific data for This compound is not available. nih.gov
Enzyme Inhibition Studies (e.g., urease, N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Autotaxin (ATX))
Investigations into the enzyme inhibitory potential of This compound against urease, N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), and Autotaxin (ATX) have not been reported in the accessible scientific literature.
While related but structurally distinct compounds have been studied, no direct data exists for This compound . For context, research on other pyridylpiperazine derivatives has shown activity against some of these targets:
Urease Inhibition: Studies have been conducted on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), which are different molecules from This compound . These studies revealed that certain derivatives can be potent urease inhibitors. frontiersin.orgbohrium.comnih.govresearchgate.net For instance, compounds like N-(3-Bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide showed significant inhibitory activity against urease. frontiersin.org However, these findings cannot be directly attributed to This compound .
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: Research has identified inhibitors of NAPE-PLD, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and LEI-401. nih.govnih.gov These compounds are structurally distinct from This compound , and there is no evidence to suggest that the latter possesses similar inhibitory activity.
Nucleoside Transporter Inhibition (e.g., ENT1/ENT2 selectivity)
There is no scientific data available to suggest that This compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), such as ENT1 or ENT2.
Research in this area has focused on more complex molecules. For example, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues have been investigated as inhibitors of ENT1 and ENT2. nih.govfrontiersin.orgnih.govresearchgate.net These compounds have a significantly different and more complex chemical structure than This compound , and their biological activities are not transferable.
Advanced Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 6-(piperazin-1-yl)pyridin-3-amine, into the active site of a target protein.
Recent studies have highlighted the utility of the piperazine-linked pyridine (B92270) core in designing inhibitors for various enzymes. For instance, in a study focused on developing urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated. nih.gov Molecular docking simulations were instrumental in understanding the binding modes of these compounds within the active site of the urease enzyme. nih.gov
Similarly, research on anti-schistosomal agents identified the 6-(piperazin-1-yl)-1,3,5-triazine core, a structure closely related to this compound, as a promising chemical scaffold. wellcomeopenresearch.orgnih.gov In silico docking of compounds with this scaffold into a homology model of Schistosoma mansoni histone methyltransferase (HMT) revealed them as competitive inhibitors that bind within the substrate pocket. wellcomeopenresearch.orgnih.gov
The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's biological activity. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the aforementioned study on urease inhibitors, molecular docking revealed that potent inhibitors form favorable interactions with the active site of the enzyme. nih.gov For example, the most active inhibitors, compounds 5b and 7e , were shown to engage in key interactions within the urease active site. nih.gov The binding modes of these compounds were visualized to understand the specific intermolecular interactions driving their inhibitory activity. nih.gov
For the anti-schistosomal compounds, docking studies of the 6-(piperazin-1-yl)-1,3,5-triazine scaffold into the Smp_138030/SmMLL-1 homology model also highlighted key interactions within the substrate pocket, suggesting a competitive inhibition mechanism. wellcomeopenresearch.orgnih.gov
Molecular docking can also be used to predict the binding affinity of a ligand for a protein, often expressed as a binding energy or an inhibitory constant (Ki). These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
In the urease inhibitor study, the predicted binding energies for the most potent compounds, 5b and 7e , were -8.0 kcal/mol and -8.1 kcal/mol, respectively. nih.gov These values were significantly lower than the binding energy of the standard inhibitor, thiourea (B124793) (-2.8 kcal/mol), indicating a stronger predicted binding affinity for the novel compounds. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, had a binding energy of -6.1 kcal/mol. nih.gov
Another study on multifunctional pyridines targeting sigma receptors demonstrated the use of docking to correlate binding energy scores with experimentally determined binding affinities (Ki values). nih.gov For instance, the docking binding energy scores for a series of compounds were found to be consistent with their binding affinities against the σ2R receptor. nih.gov
The insights gained from molecular docking and ligand-protein interaction analysis can guide the rational design of new analogs with improved potency and selectivity. By understanding which parts of the molecule are crucial for binding, chemists can make targeted modifications to enhance these interactions.
The study on the 6-(piperazin-1-yl)-1,3,5-triazine scaffold for anti-schistosomal drugs exemplifies this approach. wellcomeopenresearch.orgnih.gov After identifying this core as a promising starting point, a structure-activity relationship (SAR) was developed, which can guide the medicinal chemistry optimization of this scaffold to develop new schistosomicides. wellcomeopenresearch.orgnih.gov
Similarly, the design and synthesis of piperazine-linked imidazo[1,2-a]pyridine (B132010) derivatives as anticancer agents involved molecular docking studies to understand how these compounds bind to their targets. researchgate.net This information is critical for designing future analogs with enhanced cytotoxic profiles.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties.
While specific DFT studies on this compound are not extensively available in the public domain, research on structurally related pyridine and piperazine (B1678402) derivatives provides a strong basis for understanding its electronic properties. For example, DFT calculations have been employed to study the molecular geometry, vibrational frequencies, and electronic properties of pyridyl thiosemicarbazide (B42300) and other pyridine derivatives. nih.govnih.gov These studies often use the B3LYP functional with a suitable basis set. nih.govnih.gov
DFT calculations can predict the reactivity of a molecule by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.
For instance, in a study of 3-pentyl-2,6-di(furan-2-yl) piperidin-4-one, DFT calculations were used to determine the HOMO and LUMO energies, which are crucial for understanding the molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The analysis of these orbitals helps in predicting the regioselectivity of chemical reactions.
The electronic structure of a molecule, as elucidated by DFT, encompasses various properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the nature of chemical bonds.
In the study of pyridyl thiosemicarbazide, DFT was used to calculate properties like electronegativity, global hardness, and chemical potential, which are derived from the FMO energies. nih.gov The MEP map is another valuable output of DFT calculations, as it visualizes the electron density distribution and helps in identifying regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge delocalization and hyperconjugative interactions within the molecule. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, capturing atomic motion and conformational changes that are crucial for understanding a molecule's function and interactions.
The conformational flexibility of this compound is primarily dictated by two key structural features: the piperazine ring and the single rotatable bond connecting it to the pyridine ring. The piperazine ring typically exists in a low-energy chair conformation, but can also adopt other forms like a higher-energy boat or twist-boat conformation. The interconversion between these forms and the rotation around the C-N bond between the pyridine and piperazine moieties define the molecule's accessible conformational space.
MD simulations would be employed to explore this landscape by simulating the molecule's movement in a solvent environment over time. These simulations can reveal the relative energies of different conformers, the energy barriers for conversion between them, and the probability of occupying specific conformational states at physiological temperatures. The single rotatable bond allows for significant reorientation of the two ring systems relative to each other, a critical factor for how the ligand might adapt its shape to fit into a biological target's binding site.
Table 1: Key Structural Features for Conformational Analysis
| Feature | Description | Implication for Flexibility |
|---|---|---|
| Piperazine Ring | A six-membered heterocyclic ring. | Can adopt chair, boat, and twist-boat conformations. The chair form is generally the most stable. |
| Pyridine-Piperazine Linkage | A single C-N bond. nih.gov | Allows for rotation, changing the spatial relationship between the two ring systems. |
| Amine Group | A primary amine on the pyridine ring. | Can act as a hydrogen bond donor and influence the electronic properties of the pyridine ring. |
While specific target interactions for this compound are not detailed in the provided context, MD simulations are a cornerstone for studying how a ligand like this interacts with a biological target, such as a protein receptor or enzyme. Once a potential binding pose is identified through molecular docking, MD simulations can refine this static picture into a dynamic one.
These simulations would model the ligand and its target protein, solvated in water and ions, over nanoseconds or microseconds. This allows for the observation of the stability of the binding pose, the specific hydrogen bonds and other non-covalent interactions that maintain the complex, and the role of water molecules in mediating these interactions. For this compound, the piperazine nitrogens and the pyridinyl amine group are key hydrogen bond donors and acceptors that would be critical to these interactions. nih.gov Such simulations can reveal whether a ligand remains stably bound or if it dissociates, providing insights into binding affinity and residence time that are crucial for drug efficacy.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a vital, cost-effective component of early-stage drug discovery, used to flag potential liabilities in drug candidates. By calculating key molecular properties, it is possible to forecast a compound's pharmacokinetic profile.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, determining its suitability for treating central nervous system (CNS) disorders or its potential for CNS-related side effects. Predictions for CNS penetration are often based on a combination of physicochemical properties. nih.gov For a compound to passively diffuse across the BBB, it generally needs to have a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a balanced lipophilicity (logP). nih.gov
While specific in silico models for CNS penetration can be either local (focused on a specific chemical space) or global (more diverse), they rely on data from in vitro and in vivo experiments for their development and validation. nih.gov Compounds with a high number of rotatable bonds can also have reduced permeability. This compound has one rotatable bond. nih.gov Some predictive models suggest that pyridine derivatives with certain characteristics may have limited BBB permeability, which would reduce the likelihood of CNS side effects. nih.gov
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 178.23 g/mol nih.gov | Favorable for absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 54.18 Ų nih.gov | Suggests good potential for intestinal absorption and cell permeability. |
| logP | 0.0734 nih.gov | Indicates relatively low lipophilicity (hydrophilic nature). |
| Hydrogen Bond Donors | 2 nih.gov | Within typical ranges for good permeability. |
| Hydrogen Bond Acceptors | 4 nih.gov | Within typical ranges for good permeability. |
| CNS Penetration | Prediction models vary, but properties suggest potential for limited penetration. | May avoid CNS-related side effects. nih.govnih.gov |
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In silico tools can predict which parts of a molecule are most susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. A study on the metabolic clearance of structurally related piperazin-1-ylpyridazines revealed that this class of compounds can be prone to rapid metabolism. nih.gov
The primary metabolic liabilities in such scaffolds are often N-oxidation of the heterocyclic rings (both the pyridine and piperazine) and oxidation at carbons alpha to the nitrogen atoms. nih.gov For this compound, potential sites of metabolism would include:
Oxidation of the piperazine ring.
N-oxidation of the pyridine ring nitrogen.
Hydroxylation of the pyridine ring.
Computational models like Meteor Nexus, MetaPrint2D, and XenoSite are used to predict these sites of metabolism. nih.gov Studies on similar compounds have shown that modifying the structure, for instance by altering substituents on the piperazine or pyridine rings, can dramatically improve metabolic stability. nih.govnih.gov This iterative process of prediction and chemical modification is a powerful strategy to optimize drug candidates.
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents
The inherent versatility of the 6-(piperazin-1-yl)pyridin-3-amine scaffold has led to its incorporation into a wide range of therapeutic agents. Research is actively ongoing to develop new derivatives with improved efficacy and novel mechanisms of action.
Derivatives of this compound have shown significant promise in several therapeutic areas. For instance, a series of novel 6-(piperazin-1-yl)phenanthridine amide and sulphonamide analogues have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB) H37Rv strain. Several of these compounds exhibited excellent antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov
Furthermore, the piperazine (B1678402) moiety is a common feature in drugs targeting various receptors in the central nervous system. Derivatives are being explored as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which have shown potential for treating neuropathic pain. nih.govnih.gov In the realm of oncology, the this compound core is a key component of kinase inhibitors. For example, it serves as a crucial building block for cyclin-dependent kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib, which are used in cancer therapy. researchgate.netresearchgate.net Additionally, novel arylamide derivatives containing a piperazine moiety have been designed as tubulin polymerization inhibitors, demonstrating potent activity against liver cancer cells. wiley.com
The development of multi-target agents is another promising avenue. For example, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been designed to act as agonists for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors, which could offer a multifaceted approach to treating conditions like Parkinson's disease. ijettjournal.orgresearchgate.net
Table 1: Examples of Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Example Compound Class | Key Findings |
|---|---|---|
| Infectious Diseases | 6-(piperazin-1-yl)phenanthridine analogues | Excellent in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov |
| Pain Management | Histamine H3/Sigma-1 receptor antagonists | Promising antinociceptive properties in preclinical models. nih.govnih.gov |
| Oncology | CDK4/6 inhibitors (e.g., Palbociclib) | Effective in the treatment of certain types of cancer. researchgate.netresearchgate.net |
| Oncology | Arylamide derivatives | Potent tubulin polymerization inhibitors with liver cancer inhibitory activity. wiley.com |
| Neurological Disorders | Dopamine/Serotonin receptor agonists | Multi-target agents for potential treatment of Parkinson's disease. ijettjournal.orgresearchgate.net |
Exploration of New Biological Targets
The structural features of this compound allow its derivatives to interact with a wide array of biological targets. While research has focused on established targets like kinases and G-protein coupled receptors (GPCRs), there is a growing interest in exploring novel biological pathways and macromolecules where these compounds could exert a therapeutic effect.
Current research has identified several key biological targets for derivatives of this scaffold. These include:
Histamine H3 and Sigma-1 Receptors: Dual-acting antagonists have been developed with potential applications in pain management. nih.govnih.gov
Dopamine and Serotonin Receptors: Multi-target agonists are being investigated for neurological disorders. ijettjournal.orgresearchgate.netnih.gov
Tubulin: Novel derivatives have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. wiley.com
Monoamine Oxidase (MAO): Certain piperazine derivatives have been screened for their inhibitory activity against MAO-A and MAO-B, enzymes implicated in depression and neurodegenerative diseases. nih.gov
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): Piperidine-containing pyridine (B92270) derivatives have been designed as dual inhibitors to overcome resistance to existing cancer therapies. mdpi.com
Future research will likely focus on identifying entirely new targets through techniques like chemical proteomics and phenotypic screening. These approaches can uncover unexpected interactions between this compound derivatives and cellular components, opening up new therapeutic possibilities.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are being increasingly applied to the design and optimization of this compound derivatives. wiley.comijettjournal.orgresearchgate.netnih.govnih.gov
One key application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies have been conducted on piperazine derivatives to correlate their structural features with their biological activities, such as antihistamine and antibradykinin effects. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govekb.eg
AI and ML algorithms can also be used for:
Virtual Screening: Screening large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov
De Novo Drug Design: Generating novel molecular structures with desired pharmacological properties.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures. nih.gov
Target Identification: Analyzing large biological datasets to identify and validate new drug targets. researchgate.netnih.gov
By integrating AI and ML, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold, making the process more efficient and cost-effective. ijettjournal.orgnih.gov
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of complex derivatives of this compound often requires sophisticated and efficient chemical transformations. Future research in this area will focus on developing novel synthetic methodologies that allow for greater control over the structure and stereochemistry of the final products.
One area of intense focus is the development of advanced catalytic systems. Transition metal catalysts, particularly those based on palladium and rhodium, are being used to facilitate a variety of cross-coupling reactions for the synthesis of substituted pyridines. nih.govnumberanalytics.com The development of new chiral catalysts is enabling the asymmetric synthesis of pyridine derivatives, providing access to enantiomerically pure compounds which are often essential for therapeutic activity. nih.govnih.govnumberanalytics.com
Another important trend is the use of C-H functionalization reactions. These methods allow for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This approach provides a more atom-economical and efficient way to synthesize complex derivatives compared to traditional methods that often require pre-functionalized starting materials. researchgate.netmdpi.comnsf.govnih.govmdpi.com Recent advances in photoredox catalysis are also being applied to the C-H functionalization of piperazines, offering mild and selective methods for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com
Furthermore, chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, are emerging as a powerful tool for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov
Table 2: Advanced Synthetic Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically pure compounds. nih.govnih.govnumberanalytics.com | High stereocontrol, access to specific stereoisomers. |
| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. researchgate.netmdpi.comnsf.govnih.govmdpi.com | Increased atom economy, reduced synthetic steps. |
| Photoredox Catalysis | Use of light to drive chemical reactions, enabling novel transformations. researchgate.netmdpi.com | Mild reaction conditions, access to unique reactivity. |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high selectivity and efficiency. nih.gov | High stereoselectivity, environmentally friendly conditions. |
Q & A
Q. Advanced
- Batch variability analysis : Compare impurity profiles via HPLC. Reference standards like Imp. B (CAS 62337-66-0) can identify synthesis-related contaminants .
- Receptor selectivity panels : Test against off-target receptors (e.g., adrenergic, histaminergic) to explain unexpected activity. A 4-fluorophenyl analog showed cross-reactivity with α-adrenergic receptors .
What strategies improve the ecological safety of this compound handling in labs?
Q. Basic
- Containment : Use fume hoods and sealed reactors to minimize airborne exposure .
- Spill management : Absorb spills with vermiculite, collect in containers, and dispose via licensed hazardous waste facilities .
Q. Advanced
- Biodegradation studies : Use OECD 301B tests to assess microbial degradation. Piperazine rings generally show moderate persistence (t = 14–28 days) .
How can impurity profiling be systematically conducted for this compound?
Q. Advanced
- HPLC-DAD/MS : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like N-methyl byproducts (e.g., [M+H]+ = 215) .
- Reference standards : Compare retention times with certified impurities (e.g., Imp. F Hydrochloride, CAS n/a) .
What computational tools aid in SAR studies of this compound derivatives?
Q. Advanced
- 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 4-methyl vs. 4-fluorophenyl) with antileukemic activity .
- ADMET prediction : Software like SwissADME estimates logP (e.g., 2.1 for 6-(4-methylpiperazinyl) analogs) and BBB permeability .
How do solvent and pH conditions affect the stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
